molecular formula C5H3ClN2O2 B1286092 6-Chloropyrimidine-4-carboxylic acid CAS No. 37131-91-2

6-Chloropyrimidine-4-carboxylic acid

Cat. No. B1286092
CAS RN: 37131-91-2
M. Wt: 158.54 g/mol
InChI Key: RWSPRTBXAXZIOS-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine carboxylic acids. It is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a chlorine atom and a carboxylic acid group in the structure confers unique chemical properties that can be exploited in various chemical reactions and as a precursor to bioactive agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted with chlorine and carboxylic acid groups, can be complex due to the reactivity of the functional groups involved. While the papers provided do not detail the synthesis of this compound specifically, they do discuss the synthesis of related compounds. For example, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids suggests a method of combining pyrimidine units with carboxylic acids to form new compounds . This could potentially be applied to the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The papers discuss the use of spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT), to analyze the vibrational wavenumbers and geometrical parameters of these compounds . These studies provide insights into the stability of the molecule, charge delocalization, and potential energy distribution, which are important for understanding the behavior of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives participate in various chemical reactions due to their reactive sites. The molecular electrostatic potential (MEP) surface plot study can identify possible electrophile attacking sites, which is essential for understanding the reactivity of these compounds . Additionally, the papers mention the formation of hydrogen bonds and halogen bonds in cocrystals, indicating the ability of pyrimidine derivatives to engage in non-covalent interactions, which is significant for their application in drug design and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the studies on related compounds. For instance, the investigation of pyrimidine-4-carboxylic acids reveals the influence of substituents on ionization constants, which is a key factor in the solubility and reactivity of these acids . The IR study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides information on the polarizability of bonds, keto-enol tautomerism, and hydrogen bond formation, which are relevant to the properties of this compound .

Scientific Research Applications

Synthesis and Functionalization of Pyrimidines

6-Chloropyrimidine-4-carboxylic acid plays a crucial role in the synthesis and functionalization of pyrimidines. For instance, research has shown that 5-pyrimidyllithium species, stabilized by electron-withdrawing substituents like chlorine, can lead to high yields of 5-carboxylic acids through specific halogen/metal permutation and carboxylation processes (Schlosser, Lefebvre, & Ondi, 2006).

Nonlinear Optics and Medicinal Applications

Pyrimidine derivatives, including those similar to this compound, are significant in nonlinear optics (NLO) and medicinal fields. Studies have shown that certain pyrimidine derivatives exhibit larger NLO properties compared to standard molecules, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Crystallography and Supramolecular Chemistry

In crystallography, this compound derivatives are used to form cocrystals with various carboxylic acids. These cocrystals demonstrate diverse hydrogen bonding patterns and have implications in supramolecular chemistry (Rajam et al., 2018).

Fluorinated Pyrimidine Derivatives

Research also includes the development of novel fluorinated pyrimidine derivatives using this compound analogs. These compounds are valuable in medicinal and agrochemical research due to their potential biological activities (Schmitt et al., 2017).

Antiferromagnetic Coupling and Spin-Canting Behavior

In the field of materials science, compounds synthesized from this compound have been studied for their magnetic properties. For example, pyrimidine can transmit antiferromagnetic coupling in certain metal complexes (Jia et al., 2012).

Safety and Hazards

The safety information for 6-Chloropyrimidine-4-carboxylic acid includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .

Future Directions

Pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, have been the focus of research due to their wide range of pharmacological effects . Future research directions could include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in the upgrading of bio-based feedstocks .

properties

IUPAC Name

6-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPRTBXAXZIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586250
Record name 6-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37131-91-2
Record name 6-Chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37131-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-hydroxypyrimidine-4-carboxylic acid (6.0 g, 42.8 mmol) in EtOAc (90 mL) was added (COCl)2 (12 mL) dropwise, followed by a few drops of DMF. The mixture was stirred at 75° C. for 3 h, and then at 25° C. for 16 h. The solvent was evaporated to give the crude 6-chloropyrimidine-4-carboxylic acid (6.3 g, yield: 92.9%). 1H NMR (400 MHz, DMSO-d6) δ 8.31 (s, 1H), 6.88 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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